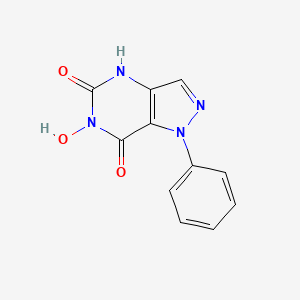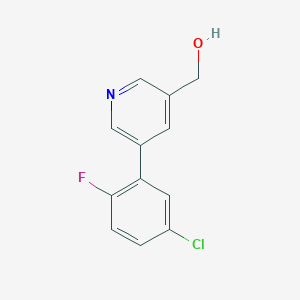![molecular formula C13H7NO4 B11871615 Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- CAS No. 135735-58-9](/img/structure/B11871615.png)
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique trione structure, which includes three carbonyl groups and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- typically involves the use of 2-methyl-1,4-naphthoquinone (vitamin K) as a starting material . An intramolecular Heck reaction of an N-vinylacetamide is a crucial step in the synthetic route, where the combination of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy2P.HBF4) provides high 6-endo-trig selectivity .
Industrial Production Methods
While specific industrial production methods for Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the trione structure into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, dihydroisoquinolines, and substituted isoquinolines, depending on the specific reagents and conditions used.
科学研究应用
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- has several scientific research applications:
作用机制
The mechanism of action of Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. The compound’s hydroxyl group plays a crucial role in its reactivity, enabling it to form hydrogen bonds and interact with biological molecules .
相似化合物的比较
Similar Compounds
Benzo[g]isoquinoline-5,10-dione: This compound shares a similar core structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Benzo[de]isoquinoline-1,3-dione: Another related compound with a different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is unique due to its specific trione structure and the presence of a hydroxyl group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its significant biological activity set it apart from other similar compounds.
属性
CAS 编号 |
135735-58-9 |
|---|---|
分子式 |
C13H7NO4 |
分子量 |
241.20 g/mol |
IUPAC 名称 |
9-hydroxy-2H-benzo[g]isoquinoline-3,5,10-trione |
InChI |
InChI=1S/C13H7NO4/c15-9-3-1-2-6-11(9)13(18)8-5-14-10(16)4-7(8)12(6)17/h1-5,15H,(H,14,16) |
InChI 键 |
HJLQHBGEPCABIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=CNC(=O)C=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)




![cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B11871584.png)



![N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide](/img/structure/B11871609.png)
![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]](/img/structure/B11871612.png)

